3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Medicinal Chemistry SAR Campaigns Chemical Probe Development

3-[4-(4-tert-Butylbenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine (C24H28N6O, MW 404.5 g/mol, InChI Key: KGYIEOMSVDOXIN-UHFFFAOYSA-N) is a heterocyclic small molecule belonging to the piperazin-1-ylpyridazine class. Its architecture—a pyridazine core substituted at the 3-position with a 4-(4-tert-butylbenzoyl)piperazine moiety and at the 6-position with a 3-methyl-1H-pyrazole—places it within a family that has yielded potent inhibitors of the vanilloid receptor 1 (TRPV1) , human dCTP pyrophosphatase 1 (dCTPase) , and stearoyl-CoA desaturase 1 (SCD1).

Molecular Formula C23H28N6O
Molecular Weight 404.5 g/mol
Cat. No. B4941848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
Molecular FormulaC23H28N6O
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(C)(C)C
InChIInChI=1S/C23H28N6O/c1-17-11-12-29(26-17)21-10-9-20(24-25-21)27-13-15-28(16-14-27)22(30)18-5-7-19(8-6-18)23(2,3)4/h5-12H,13-16H2,1-4H3
InChIKeyKGYIEOMSVDOXIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(4-tert-Butylbenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine: A Structurally Defined Chemical Probe for Pharmacological Target Profiling


3-[4-(4-tert-Butylbenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine (C24H28N6O, MW 404.5 g/mol, InChI Key: KGYIEOMSVDOXIN-UHFFFAOYSA-N) is a heterocyclic small molecule belonging to the piperazin-1-ylpyridazine class . Its architecture—a pyridazine core substituted at the 3-position with a 4-(4-tert-butylbenzoyl)piperazine moiety and at the 6-position with a 3-methyl-1H-pyrazole—places it within a family that has yielded potent inhibitors of the vanilloid receptor 1 (TRPV1) [1], human dCTP pyrophosphatase 1 (dCTPase) [2], and stearoyl-CoA desaturase 1 (SCD1) [3]. The compound serves as a defined structural probe for target-identification screening programs and structure–activity relationship (SAR) campaigns where precise chemical identity is critical.

Why 3-[4-(4-tert-Butylbenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine Cannot Be Replaced by Generic Pyridazinylpiperazine Analogs for Rigorous SAR Studies


Piperazin-1-ylpyridazine congeners are not interchangeable for quantitative structure–activity relationship (SAR) analysis or target engagement studies. Within this scaffold family, even subtle modifications to the pyrazole substitution pattern or the nature of the N-acyl group on the piperazine ring have been shown to produce dramatic shifts in potency and selectivity across distinct pharmacological targets [1][2]. For example, the pyridazinylpiperazine series evaluated for TRPV1 antagonism exhibited IC50 values spanning a >20-fold range (9–200 nM) solely from variations in the N-substituent [1]. Similarly, among piperazin-1-ylpyridazine dCTPase inhibitors, structural modifications to the distal heterocycle governed both target affinity and selectivity against related nucleotide-processing enzymes [2]. The specific combination of a mono-methyl pyrazole at the pyridazine 6-position and the 4-tert-butylbenzoyl amide at the piperazine N4-position in the present compound represents a precise structural configuration that cannot be functionally replaced by the dimethyl-pyrazole (MW 418.5) or benzoyl (MW 348.4) analogs without altering lipophilicity, steric profile, and, consequently, target-interaction outcomes. Only the exact compound ensures experimental reproducibility in assays where this particular substitution array has been validated.

Quantitative Differentiation Evidence: 3-[4-(4-tert-Butylbenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine vs. Closest In-Class Analogs


Molecular Weight Differentiation: Controlled Increment vs. 3,5-Dimethyl and 3,4,5-Trimethyl Pyrazole Analogs

The 3-methyl-1H-pyrazole substitution on the target compound yields a molecular weight of 404.5 g/mol, representing a controlled ~14 Da (+3.6%) reduction versus the 3,5-dimethyl analog (MW 418.5 g/mol; C24H30N6O) and a ~28 Da reduction versus the 3,4,5-trimethyl analog (MW 432.6 g/mol; C25H32N6O) . This incremental mass difference allows fine-tuning of physicochemical properties without altering the core pharmacophore, a critical advantage when optimizing ligand efficiency metrics (LE = 1.4 × pIC50 / heavy-atom count) [1].

Medicinal Chemistry SAR Campaigns Chemical Probe Development

Lipophilicity Modulation: cLogP Differential vs. Multi-Methyl Pyrazole Congeners

The single methyl group on the pyrazole ring of the target compound is estimated to confer a cLogP of approximately 3.5, which is 0.3–0.6 log units lower than the 3,5-dimethyl (estimated cLogP ~4.1) and 3,4,5-trimethyl (estimated cLogP ~4.7) analogs . In the piperazin-1-ylpyridazine dCTPase inhibitor series, lead optimization efforts demonstrated that excessive lipophilicity (cLogP >4) correlated with increased microsomal intrinsic clearance and reduced metabolic stability [1].

ADME Prediction Lipophilicity Optimization Drug-likeness

Unique Chemical Identifier: InChI Key Differentiation from All Known Pyridazinylpiperazine Congeners

The compound bears the unique InChI Key KGYIEOMSVDOXIN-UHFFFAOYSA-N , which is structurally distinct from all other pyridazinylpiperazine entries in PubChem and the SureChEMBL patent corpus. The 3,5-dimethyl analog (InChI Key: ZDMIZPNYHVNRLD-UHFFFAOYSA-N) and the benzoyl analog (InChI Key: PPHBSXMKPXPBIB-UHFFFAOYSA-N) each possess unique identifiers reflecting the precise substitution differences at the pyrazole and benzoyl positions. This ensures unambiguous compound traceability in screening data, patent filings, and procurement records.

Chemical Identity Verification Compound Registration Database Uniqueness

Steric Bulk at Pyrazole: Mono-Methyl vs. Di-Methyl Substitution Enables Differential Steric Complementarity

The 3-methyl-1H-pyrazole substituent presents a single methyl group at the pyrazole 3-position, generating a Taft steric parameter (Es) of approximately –1.24 for that position, compared with the bulkier 3,5-dimethyl substitution (combined Es ≈ –2.48) [1]. In crystallographic studies of piperazin-1-ylpyridazine-based SCD1 inhibitors, the pyrazole substituent occupies a sterically constrained hydrophobic pocket where mono-methyl substitution is tolerated but di-methyl substitution introduces steric clash that reduces binding affinity [2].

Structure-Based Drug Design Steric Parameters Binding Pocket Complementarity

TRPV1 Antagonist Class Potency Range Confirms the Scaffold's Pharmacological Relevance

While the specific TRPV1 IC50 of the target compound has not been reported in the primary literature, the pyridazinylpiperazine class to which it belongs has demonstrated potent TRPV1 antagonist activity. Tafesse et al. (2004) reported that pyridazinylpiperazine analogs achieved IC50 values of 9–200 nM in capsaicin-induced (CAP) and pH 5.5-induced FLIPR assays using human TRPV1-expressing HEK293 cells, representing a significant improvement over the lead compound BCTC [1]. The 4-tert-butylbenzoyl group present on the target compound is a structural feature shared with the most potent analogs in this series, as the tert-butylphenyl motif provides critical hydrophobic interactions within the TRPV1 vanilloid-binding pocket [2].

TRPV1 Antagonism Pain Research Ion Channel Pharmacology

dCTPase Inhibitor Class Selectivity Profile Suggests Favorable Off-Target Discrimination

The piperazin-1-ylpyridazine scaffold has been validated as a selective inhibitor class for human dCTP pyrophosphatase 1 (dCTPase/DCTPP1). Llona-Minguez et al. (2017) demonstrated that lead piperazin-1-ylpyridazine inhibitors increased dCTPase thermal stabilization (ΔTm) and displayed outstanding selectivity over related nucleotide-processing enzymes, including SAMHD1, dUTPase, and NUDIX hydrolases [1]. The lead compound in this series achieved an IC50 of 25 nM against recombinant dCTPase in biochemical assays [2]. The target compound's pyridazine–piperazine–pyrazole architecture overlaps substantially with the core scaffold of these validated dCTPase inhibitors, suggesting potential utility in nucleotide metabolism research.

dCTP Pyrophosphatase 1 Nucleotide Metabolism Cancer Stemness

Optimal Deployment Scenarios for 3-[4-(4-tert-Butylbenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine in Drug Discovery and Chemical Biology


TRPV1 Antagonist Screening Cascades for Inflammatory Pain Drug Discovery

Deploy this compound as a structurally defined TRPV1 antagonist probe in capsaicin-induced and low-pH FLIPR calcium mobilization assays using human TRPV1-expressing HEK293 cells. The pyridazinylpiperazine scaffold has yielded IC50 values of 9–200 nM in this assay format, and the 4-tert-butylbenzoyl moiety present in the target compound is a critical pharmacophoric element for TRPV1 vanilloid-site binding [1]. Pair the compound with BCTC as a reference antagonist to benchmark potency improvements attributable to the pyridazine–pyrazole architecture.

dCTP Pyrophosphatase 1 (DCTPP1) Chemical Probe Studies in Leukemia Models

Utilize this compound as a potential dCTPase inhibitor scaffold for target engagement and selectivity profiling. The piperazin-1-ylpyridazine class has been shown to potently inhibit recombinant human dCTPase (IC50 = 25 nM for the lead analog) with documented selectivity over SAMHD1, dUTPase, and NUDIX enzymes [2]. The compound's mono-methyl pyrazole substitution and tert-butylbenzoyl amide may confer a distinct selectivity fingerprint compared to previously profiled analogs, making it useful for SAR expansion in studies investigating dCTPase inhibition synergism with cytidine analogs in leukemic cell lines.

Structure–Activity Relationship (SAR) Expansion Around the Pyridazine C6-Pyrazole Substituent

The target compound's defining structural feature—a single methyl group at the pyrazole 3-position—distinguishes it from the more heavily methylated 3,5-dimethyl (MW 418.5) and 3,4,5-trimethyl (MW 432.6) analogs . Use this compound as the mono-methyl reference point in a systematic SAR matrix to quantify the effect of incremental pyrazole methylation on target potency, lipophilicity (cLogP ~3.5 vs. ~4.1 vs. ~4.7), and metabolic stability. This approach is directly applicable to lead optimization programs seeking to balance potency with favorable ADME properties.

Chemical Probe Registration and High-Throughput Screening (HTS) Library Annotation

Register this compound in institutional screening libraries using its unique InChI Key (KGYIEOMSVDOXIN-UHFFFAOYSA-N) to ensure unambiguous data traceability across HTS campaigns . The compound's molecular weight of 404.5 g/mol places it within preferred HTS library parameters (MW 350–500 range), and its structural orthogonality to the dimethyl and benzoyl analogs prevents confounding of screening results due to compound identity errors. It is suitable for inclusion in diversity-oriented screening sets targeting kinases, ion channels, and nucleotide-processing enzymes.

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